

Application Notes and Protocols: Pharmacokinetic Analysis of MK-8719 in Preclinical Models

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Compound of Interest

Compound Name: MK-8719

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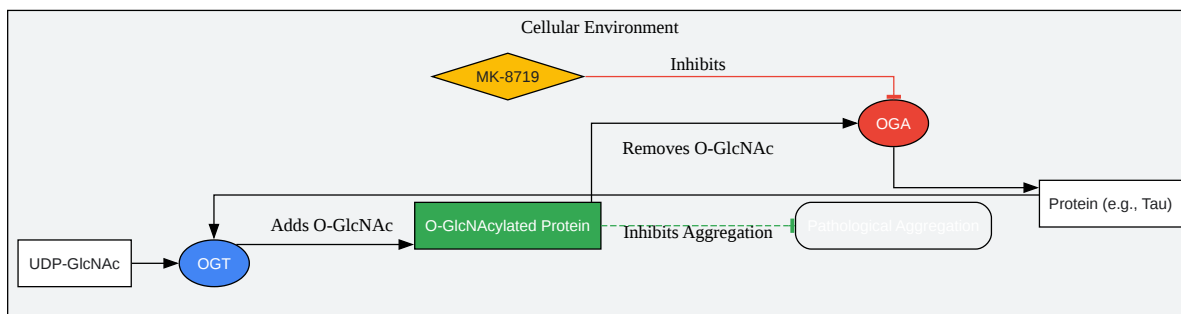
Introduction

MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3][4] The inhibition of OGA leads to an increase in O-GlcNAcylation of various intracellular proteins, including the tau protein.[1][2] This mechanism is being explored as a therapeutic strategy for neurodegenerative diseases known as tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, where abnormal tau aggregation is a key pathological feature.[1][4][5] Preclinical studies have demonstrated that **MK-8719** is a competitive and reversible inhibitor of human OGA and shows comparable potency against the enzyme from various preclinical species, including mice, rats, and dogs.[1][6] Furthermore, it is CNS penetrant and has shown high oral bioavailability in these models.[6][7] In vivo studies have confirmed that oral administration of **MK-8719** leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[1][2]

Signaling Pathway of OGA Inhibition by MK-8719

The cellular levels of O-GlcNAcylation are dynamically regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to proteins, and O-GlcNAcase (OGA), which removes it.[5] **MK-8719** specifically inhibits OGA, thereby increasing the levels of

O-GlcNAcylated proteins, which is hypothesized to interfere with the pathological aggregation of tau.



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Caption: Mechanism of OGA inhibition by **MK-8719**.

Preclinical Pharmacokinetic Parameters of MK-8719

The following table summarizes the available quantitative pharmacokinetic data for **MK-8719** in various preclinical models.

Parameter	Species	Value	Reference
In Vitro Potency			
hOGA Ki	Human	7.9 nM	[3]
hOGA IC50	Human	< 0.010 μ M	[6]
Cell IC50	-	< 0.100 μ M	[6]
Pharmacokinetics			
Oral Bioavailability	Rat, Dog, Mouse	> 60%	[6]
Brain-to-Plasma Ratio	Rat	~1.84	[8]
Systemic Clearance	Mouse, Rat, Dog, Monkey	Moderate to High	[9]
Volume of Distribution	Mouse, Rat, Dog, Monkey	Moderate to Large	[9]

Experimental Protocols

In Vitro OGA Inhibition Assay

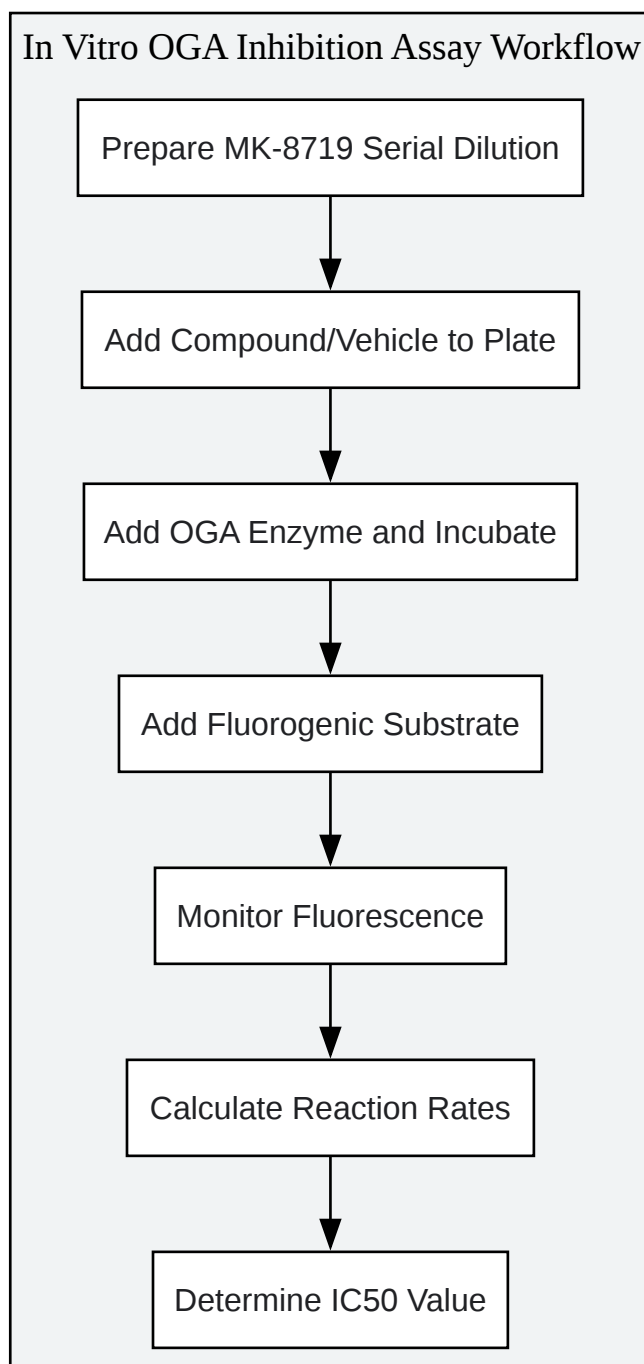
This protocol is designed to determine the in vitro potency of **MK-8719** against the O-GlcNAcase (OGA) enzyme.

Materials:

- Recombinant human OGA enzyme
- Fluorogenic OGA substrate
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)
- **MK-8719** stock solution (in DMSO)
- 96-well black microplates
- Plate reader with fluorescence detection capabilities

Procedure:

- Prepare a serial dilution of **MK-8719** in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- Add the diluted **MK-8719** or vehicle (DMSO) to the wells of the 96-well plate.
- Add the recombinant human OGA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the fluorogenic OGA substrate to each well.
- Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
- Calculate the rate of substrate hydrolysis for each concentration of **MK-8719**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the in vitro OGA inhibition assay.

In Vivo Pharmacokinetic Study in Rodents

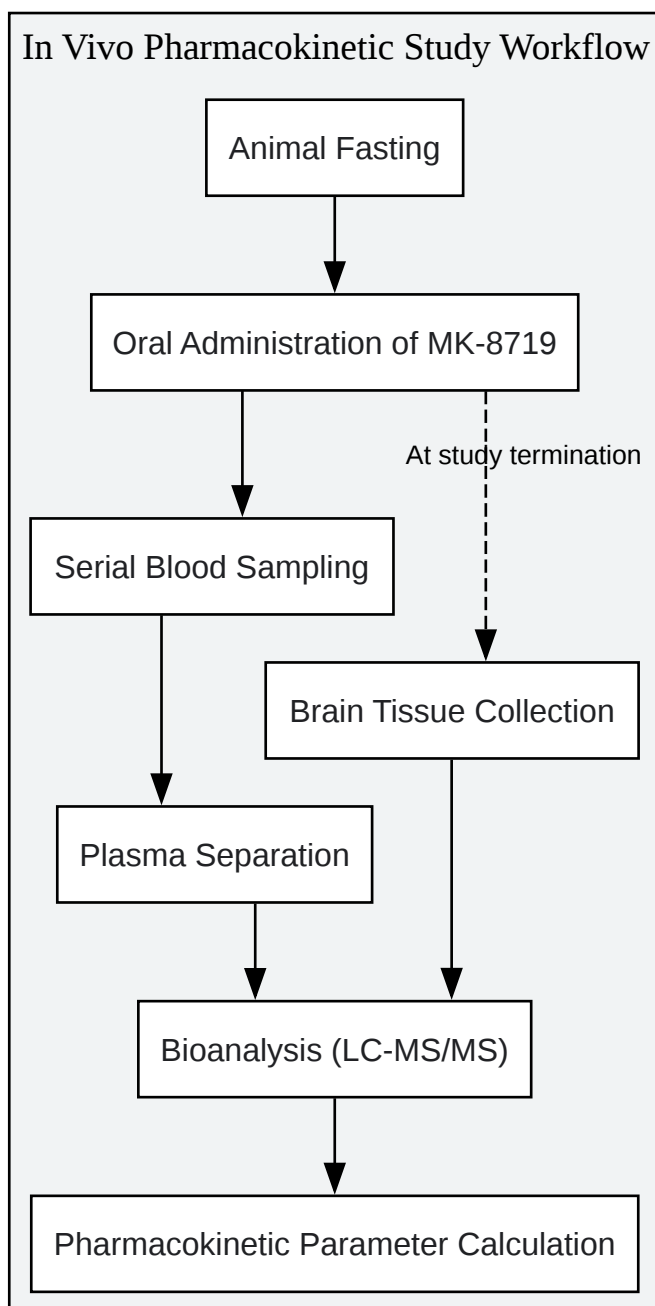
This protocol outlines the procedure for evaluating the pharmacokinetic profile of **MK-8719** in a rodent model (e.g., rat or mouse) following oral administration.

Materials:

- Male Wistar rats or C57BL/6 mice
- **MK-8719** formulation for oral gavage
- Vehicle control
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

- Fast the animals overnight prior to dosing, with free access to water.
- Administer a single oral dose of the **MK-8719** formulation to the treatment group and the vehicle to the control group via oral gavage. Doses can range from 3 to 100 mg/kg.[6]
- Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or saphenous vein).
- Process the blood samples to obtain plasma by centrifugation.
- At the end of the study, euthanize the animals and collect brain tissue.
- Analyze the plasma and brain homogenate samples for **MK-8719** concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
- Perform pharmacokinetic analysis on the concentration-time data to determine parameters such as C_{max}, T_{max}, AUC, half-life, and brain-to-plasma ratio.



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Caption: Workflow for an in vivo pharmacokinetic study.

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